molecular formula C20H23N5O3 B11970112 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11970112
M. Wt: 381.4 g/mol
InChI Key: JFRJGYFIKJHRGU-KGENOOAVSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a nitrophenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The final step involves the condensation of the piperazine derivative with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired hydrazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group may participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • **2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • **2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol

Uniqueness

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl and a piperazine moiety allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23N5O3/c26-20(22-21-14-18-7-4-8-19(13-18)25(27)28)16-24-11-9-23(10-12-24)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,22,26)/b21-14+

InChI Key

JFRJGYFIKJHRGU-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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